Synthetic Yield Comparison: 2-(6-Carbamoylpyridin-3-yl)acetic Acid Serves as a More Efficient Precursor than (6-Carbamoylpyridin-3-yl)boronic Acid for a Specific RIPK1 Inhibitor
In the synthesis of GDC-8264, a clinical-stage RIPK1 inhibitor, 2-(6-carbamoylpyridin-3-yl)acetic acid serves as a direct and efficient building block, circumventing the need for boronic acid intermediates. The patented synthetic route utilizes this compound to construct a key fragment, while an alternative approach employing (6-carbamoylpyridin-3-yl)boronic acid (CAS 1164100-82-6) in a Suzuki coupling requires additional synthetic steps and purification [1]. The direct use of the acetic acid derivative is expected to improve overall atom economy and reduce step count, though precise comparative yields are not disclosed in the public literature.
| Evidence Dimension | Synthetic Route Efficiency (Step Count Reduction) |
|---|---|
| Target Compound Data | Enables a direct coupling step in the construction of the GDC-8264 RIPK1 inhibitor scaffold, reducing the overall synthetic sequence |
| Comparator Or Baseline | (6-Carbamoylpyridin-3-yl)boronic acid (CAS 1164100-82-6) in a Suzuki coupling approach |
| Quantified Difference | Not publicly disclosed; inferred reduction of at least one synthetic step (boronic acid formation and subsequent coupling vs. direct amidation or esterification) |
| Conditions | Synthesis of clinical candidate GDC-8264, a RIPK1 inhibitor, as described in patent and medicinal chemistry literature |
Why This Matters
For procurement in medicinal chemistry programs targeting RIPK1, selecting the acetic acid derivative may offer a more streamlined synthetic route compared to the boronic acid analog, potentially reducing time and material costs.
- [1] J. Med. Chem. Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases. 2025. (Associated PDB entry: 9q32). View Source
